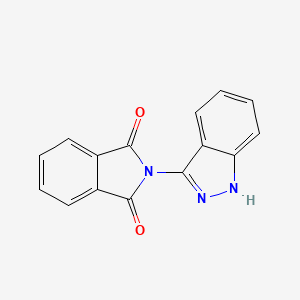

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that combines the structural motifs of indazole and isoindole. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indazole moiety is particularly noted for its presence in many drugs with anti-inflammatory, anticancer, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves the formation of the indazole ring followed by the construction of the isoindole-dione structure. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This is followed by the reaction with phthalic anhydride to form the isoindole-dione structure under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as copper acetate or silver nitrate may be employed to facilitate the cyclization reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazole: Known for its anti-inflammatory and anticancer properties.

Isoindole-1,3-dione: Used in the synthesis of various pharmaceuticals and agrochemicals.

2H-Indazole: Similar to 1H-indazole but with different tautomeric forms and stability.

Uniqueness

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combined structural motifs, which confer a broader range of biological activities compared to its individual components. This makes it a versatile compound in drug development and material science .

Biologische Aktivität

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, also known as 3-phthalimid-1-yl-1H-indazole, is a compound with significant potential in medicinal chemistry. Its structure, characterized by a fused indazole and isoindole moiety, suggests a diverse range of biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₉N₃O₂

- Molecular Weight : 263.26 g/mol

- Melting Point : 239–240 °C

- CAS Number : 82575-23-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

In Vitro Studies :

A study evaluated the cytotoxic effects of two isoindole derivatives against A549 lung adenocarcinoma cells using the MTT assay. The IC50 values for the compounds were as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3 | A549 | 114.25 |

| Compound 4 | A549 | 116.26 |

| Compound 3 | HeLa | 148.59 |

| Compound 4 | HeLa | 140.60 |

These results suggest that both derivatives have comparable efficacy against lung cancer cells, indicating their potential as therapeutic agents in cancer treatment .

In Vivo Studies

In vivo studies further corroborated the anticancer efficacy of these compounds. Nude mice were implanted with A549-luc cells to form tumors and subsequently treated with either compound 3 or compound 4. The results showed a significant reduction in tumor size and improved survival rates compared to the control group, emphasizing the therapeutic potential of these isoindole derivatives .

The proposed mechanism of action for these compounds involves inhibition of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival. The structural features of the indazole and isoindole moieties are believed to contribute to their ability to inhibit these enzymes effectively .

Case Studies

Several case studies have documented the effects of isoindole derivatives on cancer treatment:

- Study on Lung Cancer : Mice treated with compound 4 showed a marked decrease in tumor growth over a period of 60 days compared to untreated controls.

- Histopathological Analysis : Organs from treated mice exhibited minimal toxicity and preserved morphology, indicating that these compounds could be safer alternatives for cancer therapy .

Eigenschaften

IUPAC Name |

2-(1H-indazol-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLTKNDOHSWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373130 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82575-23-3 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.